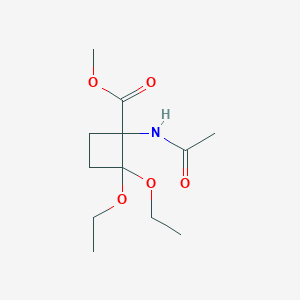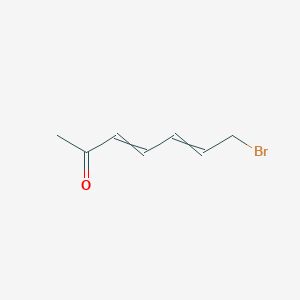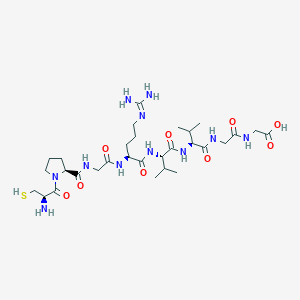
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability.
化学反应分析
Types of Reactions
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
相似化合物的比较
Similar Compounds
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-: A shorter peptide with similar properties but lacking the additional valylglycyl- sequence.
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-: Another shorter peptide with fewer amino acid residues.
Uniqueness
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
属性
CAS 编号 |
622367-41-3 |
|---|---|
分子式 |
C30H53N11O9S |
分子量 |
743.9 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H53N11O9S/c1-15(2)23(27(48)37-11-20(42)35-13-22(44)45)40-28(49)24(16(3)4)39-25(46)18(7-5-9-34-30(32)33)38-21(43)12-36-26(47)19-8-6-10-41(19)29(50)17(31)14-51/h15-19,23-24,51H,5-14,31H2,1-4H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,46)(H,40,49)(H,44,45)(H4,32,33,34)/t17-,18-,19-,23-,24-/m0/s1 |
InChI 键 |
UFLLIICOCXMEMP-QKIJQESPSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


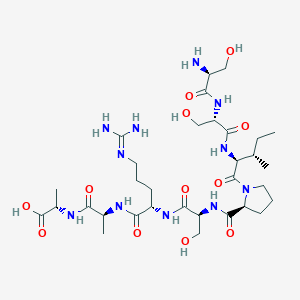

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
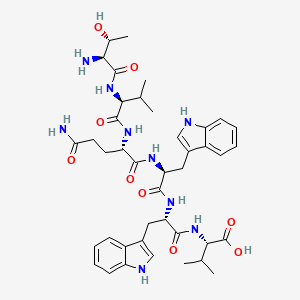
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
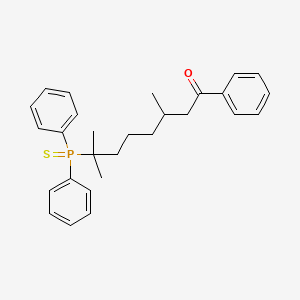
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
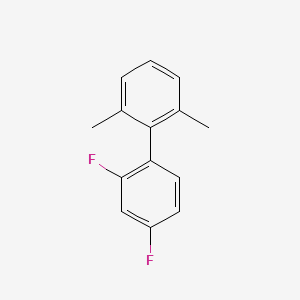
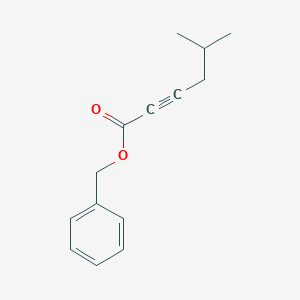
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
